Cas no 903344-39-8 (2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide)

2-Amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a specialized indolizine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 2-ethylphenyl carboxamide moiety and a 4-methoxybenzoyl group, which may contribute to its biological activity, particularly in targeting specific enzyme pathways or receptors. The compound's indolizine core offers a versatile scaffold for further functionalization, making it valuable for structure-activity relationship (SAR) studies. Its synthesis involves precise multi-step organic transformations, ensuring high purity and reproducibility. Researchers may explore its utility as a lead compound in drug discovery, particularly in areas requiring modulated pharmacokinetic properties or enhanced binding affinity. Proper handling and storage under inert conditions are recommended to maintain stability.
2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide structure
903344-39-8 structure
Product Name:2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
CAS No:903344-39-8
MF:C25H23N3O3
MW:413.468425989151
CID:5494626
PubChem ID:18576460
Update Time:2025-10-31

2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • SR-01000914368-1
    • AKOS016381430
    • STL271262
    • F2633-0412
    • 903344-39-8
    • SR-01000914368
    • 2-amino-N-(2-ethylphenyl)-3-[(4-methoxyphenyl)carbonyl]indolizine-1-carboxamide
    • 2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
    • Inchi: 1S/C25H23N3O3/c1-3-16-8-4-5-9-19(16)27-25(30)21-20-10-6-7-15-28(20)23(22(21)26)24(29)17-11-13-18(31-2)14-12-17/h4-15H,3,26H2,1-2H3,(H,27,30)
    • InChI Key: NRROFWSZXOTPCE-UHFFFAOYSA-N
    • SMILES: O=C(C1C(=C(C(C2C=CC(=CC=2)OC)=O)N2C=CC=CC2=1)N)NC1C=CC=CC=1CC

Computed Properties

  • Exact Mass: 413.17394160g/mol
  • Monoisotopic Mass: 413.17394160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 634
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 85.8Ų

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2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide Related Literature

Additional information on 2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Comprehensive Overview of 2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS No. 903344-39-8)

The compound 2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide, identified by its CAS No. 903344-39-8, is a highly specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring an indolizine core substituted with amino, carboxamide, and methoxybenzoyl groups, makes it a subject of interest for drug discovery and development. Researchers are particularly drawn to its potential applications in targeting specific enzymatic pathways, given its structural resemblance to bioactive heterocycles.

In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine. This compound’s indolizine-1-carboxamide scaffold aligns with current trends in designing selective protein binders, a hot topic in cancer therapeutics and neurodegenerative disease research. Its 4-methoxybenzoyl moiety further enhances its pharmacokinetic properties, such as membrane permeability and metabolic stability, which are critical for oral bioavailability—a frequent search query among medicinal chemists.

The synthesis of CAS No. 903344-39-8 involves multi-step organic reactions, including Pd-catalyzed cross-coupling and amide bond formation, techniques widely discussed in green chemistry forums. With growing emphasis on sustainable synthesis, researchers are exploring eco-friendly catalysts and solvent-free conditions to optimize its production. This aligns with the broader industry shift toward environmentally benign protocols, a recurring theme in academic and industrial publications.

From a commercial perspective, 2-amino-N-(2-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is cataloged by suppliers specializing in high-purity research chemicals. Its applications extend to high-throughput screening (HTS) libraries, where it serves as a candidate for target identification studies. The compound’s structure-activity relationship (SAR) is also a focal point for computational chemists leveraging AI-driven drug design tools, a trending topic in cheminformatics.

Safety and handling of this compound adhere to standard laboratory protocols, with no reported acute toxicity in public databases. However, users frequently search for MSDS/SDS documentation and storage conditions, underscoring the importance of transparency in chemical procurement. Analytical data, including HPLC purity and NMR spectra, are typically provided to ensure reproducibility—a key concern for researchers validating experimental results.

In summary, CAS No. 903344-39-8 represents a versatile scaffold with untapped potential in drug discovery. Its relevance to personalized medicine and computational biology positions it at the intersection of contemporary scientific inquiry. As interest grows in fragment-based drug design and allosteric modulation, this compound is poised to remain a valuable asset for academic and industrial labs alike.

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